Carminic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in alcohol, concentrated sulfuric acid; slightly soluble in ether; practically insoluble in petroleum ether, benzene, chloroform

In water, 1.30 g/L (1.30X10+3 mg/L) at 25 °C

Synonyms

Canonical SMILES

Isomeric SMILES

Food Science and Technology

Carminic acid stands out as a natural alternative to synthetic food colorants, appealing to consumers seeking natural ingredients. Researchers investigate the impact of carminic acid on food properties, including:

- Color stability: Studies examine how carminic acid interacts with other food components and environmental factors like light and pH to maintain color consistency .

- Sensory properties: Research explores the influence of carminic acid on taste, aroma, and overall sensory perception of food products .

Biological and Medical Research

Beyond its culinary applications, carminic acid exhibits interesting biological and potentially medical properties, prompting further investigation:

- Antioxidant activity: Research suggests carminic acid possesses antioxidant properties, potentially offering protection against cell damage caused by free radicals .

- Antimicrobial effects: Studies explore the potential antimicrobial effects of carminic acid against various bacteria and fungi, suggesting its possible use in developing natural antimicrobials .

- Cancer research: Controversial research explored the potential influence of carminic acid on the growth of certain cancer cells, requiring further investigation to understand its complex mechanisms .

Environmental Science

The ecological role of carminic acid has also generated scientific interest:

- Pest control: Studies investigate the use of carminic acid as a natural insect repellent due to its deterrent properties against some ant species .

- Biomimicry: Researchers explore the potential to utilize carminic acid's unique properties in developing new materials with specific functionalities, inspired by nature's solutions .

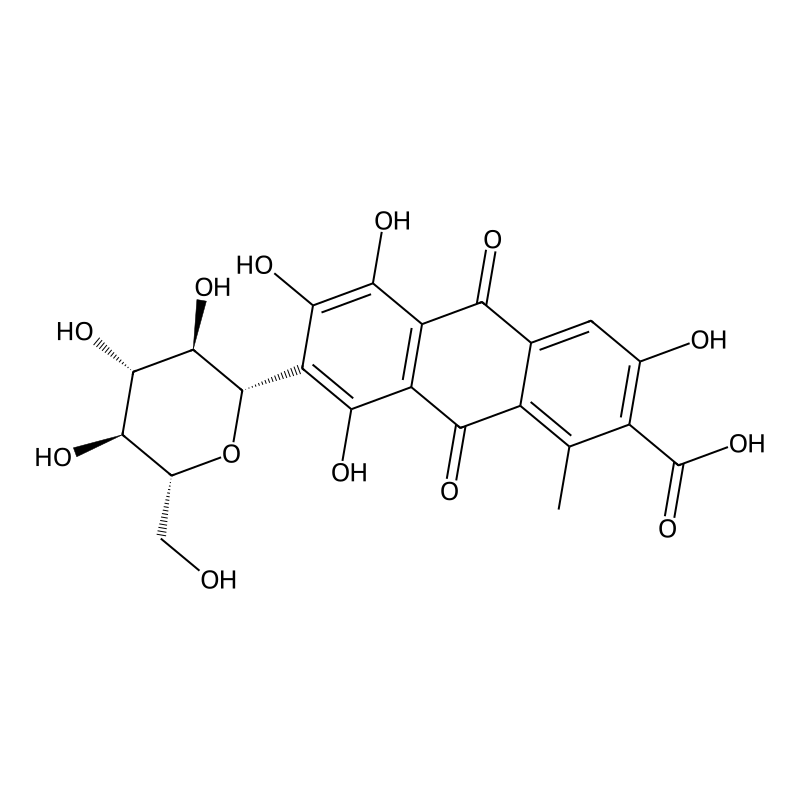

Carminic acid is a naturally occurring organic compound classified as a red glucosidal hydroxyanthraquinone. Its chemical formula is C22H20O13, and it is primarily found in certain species of scale insects, notably the cochineal (Dactylopius coccus), which are native to Central and South America. The compound serves as a defense mechanism for these insects, deterring predators through its intense coloration and potential toxicity. Carminic acid is the precursor to carmine, a pigment used widely in food, cosmetics, and textiles .

The molecular structure of carminic acid features an anthraquinone core linked to a glucose unit, which enhances its solubility and stability. This unique structure contributes to its vivid red color, making it a valuable dye in various applications .

- Formation of Carmine: When treated with aluminum or calcium salts, carminic acid forms complexes known as carmine or carmine lake, which are used as dyes .

- Hydroxylation and Esterification: Carminic acid can be modified through hydroxylation and esterification reactions to produce derivatives that exhibit different stability and color properties. For example, acetylation can yield more hydrophobic derivatives suitable for specific applications .

- Reactivity with Bases: Carminic acid neutralizes bases in exothermic reactions, indicating its acidic nature and potential interactions in various chemical environments .

Carminic acid exhibits notable biological activities:

- Antimicrobial Properties: Research indicates that carminic acid possesses antimicrobial properties, making it potentially useful in pharmaceutical applications .

- Antitumor Activity: Preliminary studies suggest that carminic acid may have antitumor effects, although further research is necessary to fully understand its mechanisms and efficacy .

- Color Change with pH: The compound displays significant color variation depending on the pH level of its environment, which can be leveraged for pH indicators in analytical chemistry .

Carminic acid can be synthesized through various methods:

- Natural Extraction: The primary method involves extracting carminic acid from cochineal insects. This process typically includes boiling the insects in water to release the pigment .

- Chemical Synthesis: In 1991, researchers successfully synthesized carminic acid in the laboratory using organic chemistry techniques. This synthetic route allows for the production of carminic acid without reliance on natural sources .

Carminic acid has a wide range of applications:

- Dye Production: It is extensively used as a natural dye in textiles and food products due to its vibrant red color and stability under various conditions .

- Cosmetics: Carminic acid is an approved colorant for cosmetics and personal care products by regulatory agencies like the United States Food and Drug Administration .

- Biological Staining: It serves as a bacteriological stain in microbiology labs, aiding in the visualization of cellular structures .

Studies on the interactions of carminic acid include:

- Complex Formation: Research has explored how carminic acid forms complexes with metals such as aluminum, affecting its color properties and stability. These interactions are crucial for its application as a dye .

- Solubility Studies: Carminic acid's solubility in various solvents (water, alcohols) versus its insolubility in non-polar solvents (petroleum ether) provides insights into its behavior in different environments, influencing its application strategies .

Carminic acid shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Kermesic Acid | C15H10O7 | A derivative with fewer hydroxyl groups; less stable than carminic acid. |

| Flavokermesic Acid | C15H10O6 | An intermediate in the biosynthesis of carminic acid; has similar coloring properties but differs in hydroxylation. |

| Alizarin | C14H8O4 | A synthetic dye derived from anthraquinone; used in textiles but less stable than carminic acid. |

| Anthraquinone | C14H8O2 | A foundational structure for many dyes; lacks the glycosyl group present in carminic acid. |

Uniqueness of Carminic Acid

Carminic acid is unique due to its specific glycosidic structure which enhances solubility and stability compared to similar compounds. Its dual role as both a natural pigment and a potential therapeutic agent distinguishes it from other anthraquinone derivatives. Additionally, its historical significance as a natural dye adds cultural value not found in synthetic alternatives.

Carminic acid's history intertwines with human civilization:

- Pre-Columbian Era: Aztec and Maya cultures cultivated cochineal insects for textile dyeing as early as 700 CE, with evidence of trade networks spanning Mesoamerica.

- Colonial Expansion: Following the Spanish conquest, cochineal became Europe's second-most valuable export from the Americas after silver, with 1600–1820 exports totaling ~34,000 tons.

- Scientific Milestones:

Chemical Classification and Nomenclature

Systematic Name:

3,5,6,8-Tetrahydroxy-1-methyl-9,10-dioxo-7-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-9,10-dihydroanthracene-2-carboxylic acid.

Key Features:

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₀O₁₃ |

| Molecular Weight | 492.39 g/mol |

| λmax (0.1M HCl) | 490–496 nm |

| Stability Range | pH 3–8, ≤100°C |

The structure combines an anthraquinone core (positions 1–10) with a β-D-glucopyranosyl unit at C7 and carboxylic acid at C2. X-ray crystallography confirms chair conformation of the glucose moiety and planar anthraquinone system.

Natural Occurrence in Scale Insects

Biosynthetic Source:

- Primary Producers: Female Dactylopius coccus (2–3 mm length) contain 17–24% carminic acid by dry weight.

- Ecological Role: Functions as an antipredatory compound, deterring ants and parasitoid wasps through neurotoxic effects.

Harvesting Process:

- Cultivation: Insects reared on Opuntia cacti for 90 days.

- Harvest: Manual brushing collects ≈70,000 insects/kg dye.

- Extraction: Aqueous processing yields 1.5–3.0% pure carminic acid.

Historical and Contemporary Significance

Economic Impact:

- 16th–19th Century: Cochineal trade valued at £1.2 million annually (equivalent to £200 million today).

- Modern Market: Global carmine production (2025) estimated at $46.8 million, with 85% used in food (E120) and cosmetics.

Cultural Legacy:

Molecular Formula and Structural Elucidation

Development of Structural Understanding

The structural elucidation of carminic acid represents a significant achievement in natural product chemistry, with its understanding evolving through decades of research [5]. The compound was first isolated in crystalline form in 1858, marking the beginning of systematic investigations into its chemical composition [6]. The initial structural determination was accomplished by German chemist Otto Dimroth in 1920, who established the basic framework of the molecule through classical chemical degradation methods [9].

The molecular formula of carminic acid is C₂₂H₂₀O₁₃, with a molecular weight of 492.39 grams per mole [1] [2] [5]. The structural composition consists of a core 9,10-anthraquinone-2-carboxylic acid framework decorated with multiple functional groups including four hydroxyl substituents, one methyl group, and a glucopyranose unit [9]. The complete International Union of Pure and Applied Chemistry name is 7-α-D-glucopyranosyl-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid [5].

Significant structural refinements occurred in 1965 when Indian chemists S. B. Bhatia and K. Venkataraman corrected the placement of the carboxyl group in Dimroth's original structure [9]. Modern analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry have provided detailed insights into the molecular architecture, confirming the presence of twenty-two carbon atoms arranged in the characteristic anthraquinone backbone with glycosidic substitution [13].

Stereochemistry and Anomeric Configuration

The stereochemical configuration of carminic acid has undergone significant revision since its initial structural determination [24]. Early investigations suggested the presence of an α-D-glucopyranosyl residue, but subsequent detailed spectroscopic analyses revealed that the glucose unit exists in the β-D-glucopyranosyl configuration [24]. This correction represents a fundamental advancement in understanding the three-dimensional arrangement of the molecule.

The anomeric configuration was definitively established through comprehensive nuclear magnetic resonance studies utilizing two-dimensional correlation spectroscopy techniques [6]. Analysis of the ³J(H₁-H₂) and ¹J(C₁-H₁) coupling constants provided unambiguous evidence for the β-stereochemistry of the glycosidic bond [25]. The glucose moiety adopts a ⁴C₁ chair conformation, with the anomeric carbon positioned equatorially relative to the sugar ring [6].

The chemical shifts observed in ¹H nuclear magnetic resonance spectroscopy reveal characteristic patterns for the anomeric proton H-1' at δ 5.36 (1H, d, J=2.9 Hz), confirming the β-anomeric configuration [13]. Additionally, ¹³C nuclear magnetic resonance analysis shows the anomeric carbon signal at 101.1 parts per million, consistent with β-C-glycosidic linkage [7]. The restricted rotation around the C-glycosidic bond, as evidenced by two-dimensional correlation spectroscopy, indicates the presence of distinguishable rotamers in solution [6].

Physical Properties

Solubility Parameters

The solubility characteristics of carminic acid demonstrate significant variation across different solvent systems, reflecting the compound's amphiphilic nature due to its multiple hydroxyl groups and aromatic framework [3] [5]. Aqueous solubility ranges from 4 to 8 milligrams per milliliter, making the compound moderately water-soluble under standard conditions [3] [11]. The addition of acids or bases can substantially enhance water solubility by altering the ionization state of the carboxylic acid functionality [11].

In alcoholic solvents, carminic acid exhibits good solubility with ethanol supporting dissolution at concentrations of 0.8 to 2 milligrams per milliliter [3] [5] [11]. Methanol provides similar solubility characteristics, while propylene glycol serves as an effective solvent for various applications [10]. The compound shows excellent solubility in alkaline solutions, with 1 normal sodium hydroxide allowing complete dissolution in a 1:1 ratio [3].

Carminic acid demonstrates poor solubility in non-polar organic solvents [5]. Petroleum ether, benzene, and chloroform provide practically no dissolution capacity [4] [5]. Diethyl ether shows only slight solubility, while concentrated sulfuric acid serves as an effective solvent due to protonation effects [5]. Specialized solvents including ammonium hydroxide (1 milligram per milliliter) and borax solutions (0.8 milligrams per milliliter) provide moderate solubility for analytical applications [11].

| Solvent | Solubility | Temperature Dependence |

|---|---|---|

| Water | 4-8 mg/mL | Increased in hot water |

| Ethanol | 0.8-2 mg/mL | Good at room temperature |

| Methanol | Soluble | Room temperature |

| Petroleum ether | Practically insoluble | Temperature independent |

| Benzene | Insoluble | Temperature independent |

| 1N NaOH | Soluble (1:1) | Enhanced solubility |

Spectroscopic Characteristics

Ultraviolet-visible spectroscopy reveals characteristic absorption maxima that reflect the extended conjugation within the anthraquinone chromophore system [3] [5]. In aqueous solution, carminic acid exhibits a primary absorption maximum at 490-500 nanometers with an extinction coefficient of 6,800 per mole per centimeter [5]. Acidic conditions (0.02 normal hydrochloric acid) shift the absorption to 490-500 nanometers with a reduced extinction coefficient of 5,800 [5] [15].

Basic conditions produce a bathochromic shift with the absorption maximum appearing at 540 nanometers and an extinction coefficient of 3,450 in 0.0001 normal sodium hydroxide [5]. The compound shows significant absorption at very low wavelengths around 195 nanometers, attributed to the nine auxochrome hydroxyl groups present in the structure [23]. Additional weak absorption bands appear between 500-600 nanometers, corresponding to the chromophoric carbonyl and carbon-carbon double bond functionalities [23].

Nuclear magnetic resonance spectroscopy provides detailed structural information with characteristic chemical shifts for key functional groups [13]. The ¹H nuclear magnetic resonance spectrum in deuterated methanol shows the methyl substituent at δ 2.78 (3H, s), the anomeric proton at δ 5.36 (1H, d, J=2.9 Hz), and the aromatic proton H-5 at δ 7.71 (1H, s) [13]. The ¹³C nuclear magnetic resonance spectrum displays twenty-two distinct carbon signals including C-glucosyl resonances between 60.6-80.5 parts per million, the methyl carbon at 20.9 parts per million, and the carboxyl carbon at 171.0 parts per million [13] [16].

Infrared spectroscopy reveals characteristic functional group absorptions with broad hydroxyl stretching bands appearing at 3440-3491 wavenumbers, alkyl carbon-hydrogen stretching at 2920-2930 wavenumbers, and carbonyl stretching at 1570-1630 wavenumbers [13] [21]. Mass spectrometry in negative ion mode shows the molecular ion [M-H]⁻ at m/z 491.0826, consistent with the expected molecular formula [13] [22].

Thermal Stability

Thermal analysis reveals that carminic acid exhibits limited thermal stability with decomposition occurring at relatively low temperatures [14] [27]. Thermogravimetric analysis indicates that 5% weight loss occurs at 107°C, with 10% weight loss at 203°C and 20% weight loss at 260°C [27]. The compound lacks a distinct melting point but undergoes darkening at approximately 120°C [5].

The maximum decomposition rate occurs at 200°C, where spectroscopic analysis reveals significant changes in the ultraviolet-visible absorption characteristics [14] [27]. Initial thermal degradation manifests as alterations in the λmax values and reduced absorption intensity, indicating structural modification of the chromophore system [27]. Complete degradation occurs at 250°C with carbonization and destruction of the organic framework [14].

The thermal decomposition process follows a multi-step mechanism with the initial mass loss attributed to dehydration of coordinated water molecules [27]. The primary decomposition phase involves breakdown of the carminic acid chromophore with maximum mass loss rate occurring around 200°C [14]. The compound demonstrates stable behavior up to 120°C under normal atmospheric conditions, making it suitable for moderate temperature applications [5] [15].

| Temperature (°C) | Mass Loss (%) | Thermal Event |

|---|---|---|

| 107 | 5 | Initial decomposition |

| 120 | - | Darkening onset |

| 200 | 10 | Maximum decomposition rate |

| 203 | 10 | Significant weight loss |

| 250 | - | Complete degradation |

| 260 | 20 | Advanced decomposition |

Chemical Properties

Functional Group Reactivity

The chemical reactivity of carminic acid is dominated by the presence of multiple hydroxyl groups, carbonyl functionalities, and the carboxylic acid moiety [16] [17]. The phenolic hydroxyl groups at positions 3, 5, 6, and 8 of the anthraquinone framework exhibit typical phenol reactivity including electrophilic aromatic substitution and metal coordination [16]. These hydroxyl substituents demonstrate enhanced acidity due to resonance stabilization with the extended aromatic system [17].

The carboxylic acid functionality at position 2 provides typical carboxylic acid reactivity including esterification, amidation, and decarboxylation reactions [20]. Synthetic studies have demonstrated successful protection and deprotection strategies for the carboxyl group during total synthesis approaches [6] [20]. The carbonyl groups at positions 9 and 10 exhibit quinone-like reactivity, participating in reduction reactions and nucleophilic addition processes [16].

The glucose moiety contributes additional reactivity through its hydroxyl groups, which can undergo typical carbohydrate transformations including acetylation, methylation, and oxidation [6]. The C-glycosidic bond demonstrates remarkable stability under acidic and basic conditions, distinguishing it from O-glycosidic linkages [20]. Synthetic modifications have included conversion to acetate derivatives and selective protection of specific hydroxyl groups [6].

Reactions with ammonia solution at elevated temperatures result in transformation of the anthraquinone system to amino-substituted derivatives [16]. The compound undergoes selective oxidation reactions, with the catechol groups serving as preferential sites for metal coordination and oxidative modification [18]. Methylation reactions can be accomplished under standard conditions to produce methylated derivatives with altered solubility properties [5].

Stability in Various pH Environments

The pH-dependent stability of carminic acid demonstrates excellent resistance to degradation across a wide range of hydrogen ion concentrations [10]. The compound exhibits exceptional stability in acidic environments, with pH values from 2.0 to 3.0 providing optimal preservation of structural integrity [10] [28]. Under strongly acidic conditions, the compound maintains its characteristic orange coloration and shows no evidence of chemical decomposition [10].

The transition pH range of 4.8 marks a critical point where visual color changes occur from yellow to violet, indicating protonation-deprotonation equilibria involving the phenolic hydroxyl groups [3]. At slightly acidic pH values of 6.0 to 6.2, the compound develops a deep red coloration that represents the optimal visual appearance for many applications [3]. Neutral pH conditions (7.0) maintain the standard red coloration with continued chemical stability [10].

Basic conditions up to pH 9.5 demonstrate continued stability with the compound exhibiting a violet coloration [10] [21]. The acceptable pH range for commercial applications extends from 2.0 to 9.0, encompassing nearly the entire practical pH spectrum [10]. This remarkable pH stability contributes significantly to the compound's utility across diverse applications requiring varying hydrogen ion concentrations.

The molecular basis for pH stability involves the multiple ionizable groups that provide buffering capacity and resistance to structural modification [28]. The carboxylic acid functionality exhibits a pKa value that allows for controlled ionization across the physiological pH range [28]. The phenolic hydroxyl groups contribute additional ionizable sites that enhance the overall pH stability profile [17].

| pH Range | Color | Stability | Application Suitability |

|---|---|---|---|

| 2.0-3.0 | Orange | Excellent | Acidic formulations |

| 4.8 | Yellow-violet | Stable | Transition indicator |

| 6.0-6.2 | Deep red | Excellent | Optimal appearance |

| 7.0 | Red | Stable | Neutral systems |

| 9.0-9.5 | Violet | Good | Basic applications |

Metal Complexation Properties

Carminic acid demonstrates exceptional metal complexation capabilities through its multiple chelating sites, particularly the catechol and phenolate functionalities [18] [19]. The most significant metal interactions involve aluminum and calcium ions, which form stable tetrameric complexes with distinctive structural arrangements [19] [26]. The aluminum coordination occurs through the catechol groups at positions 5 and 6, with the metal adopting an octahedral coordination geometry [26].

The calcium coordination involves interaction with phenolate oxygen atoms and adopts a square antiprismatic geometry within the complex structure [26]. Recent crystallographic studies have revealed that carmine forms a butterfly-shaped tetrameric motif with the molecular formula Al₂(OH)₂(C₂₂H₁₈O₁₃)₄Ca₂(H₂O)₆ [19] [26]. This complex assembles into a nanoporous supramolecular structure with pore diameters of approximately 1.8 nanometers [26].

Magnesium ions demonstrate strong interaction with carminic acid, leading to enhanced thermal stability when incorporated into layered hydroxide matrices [14] [18]. The metal complexation occurs preferentially through the catechol and quinone oxygen atoms rather than the carboxylic acid groups, indicating the superior chelating ability of the phenolic functionalities [26]. This coordination preference has been observed in similar structures containing gallic acid and other naturally occurring polyphenolic compounds [26].

The complexation behavior extends to other metal ions including iron, zinc, and barium, although detailed structural characterization remains limited for these systems [21]. The metal complexation properties can be modified through the use of chelating agents such as ethylenediaminetetraacetic acid, which can dechelate the metal ions and alter the stability of the complexes [29]. The coordination of metals significantly influences the optical properties of the compound, with different metal ions producing variations in color intensity and hue [19].

| Metal Ion | Coordination Site | Geometry | Complex Stability |

|---|---|---|---|

| Aluminum (Al³⁺) | Catechol groups | Octahedral | Very high |

| Calcium (Ca²⁺) | Phenolate groups | Square antiprismatic | High |

| Magnesium (Mg²⁺) | Multiple sites | Variable | High |

| Iron (Fe³⁺) | Phenolic sites | Not characterized | Moderate |

| Zinc (Zn²⁺) | Phenolic sites | Not characterized | Moderate |

Physical Description

Red to dark red, friable, solid or powder. Cochineal extract is generally a dark red liquid but can also be dried as a powder.

Red crystals in methanol; bright red powder; deep red color in water; [HSDB]

Dark purplish-brown or bright red solid; [Hawley] Deep violet fine crystals; [MSDSonline]

Red powder; [TCI America MSDS] Silver-grey dried insects; [Merck Eurolab MSDS]

Color/Form

Dark, purplish-brown mass or bright-red powder

Deep red color in water; yellow to violet in acid solutions

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

136 °C (decomposes)

No distinct melting point; darkens at 120 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 88 of 89 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Mechanism of Action

The antitumor agent carminic acid did not bind to DNA but nicked it slowly, more rapidly when reduced in situ, & still more when prereduced at the quinone moiety.

Vapor Pressure

Other CAS

1343-78-8

1390-65-4

Wikipedia

Use Classification

Cosmetics -> Cosmetic colorant

Methods of Manufacturing

General Manufacturing Information

Carmine is normally 50% or more carminic acid

There has...been...confusion regarding differentiation between /carmine, carminic acid & cochineal/... Cochineal is red coloring material consisting of dried bodies of female insect coccus cacti. ... Active coloring matter is carminic acid... Carmine is aluminum lake of carminic acid...